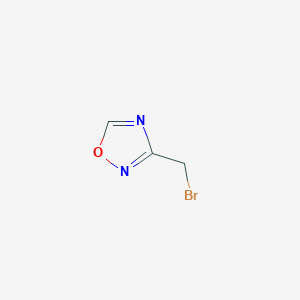

3-(Bromomethyl)-1,2,4-oxadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3-5-2-7-6-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGWLSOUOSBTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromomethyl 1,2,4 Oxadiazole

Direct Synthesis Approaches

Direct synthesis focuses on constructing the 1,2,4-oxadiazole (B8745197) ring from acyclic precursors in a single or multi-step sequence.

Introduction of the Bromomethyl Group

The bromomethyl moiety can be incorporated either by direct bromination of a methyl-substituted oxadiazole precursor or by using a building block that already contains the bromine atom during the ring-forming cyclization reaction.

A direct and efficient method to synthesize 3-(bromomethyl)-1,2,4-oxadiazole is through the radical bromination of its precursor, 3-methyl-1,2,4-oxadiazole. The methyl group attached to the heterocyclic ring is analogous to a benzylic position, making it susceptible to free-radical halogenation. This transformation is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically conducted in an inert solvent, such as carbon tetrachloride (CCl₄), under reflux or photochemical conditions to facilitate the generation of radicals.

An alternative to post-cyclization bromination is to employ a brominated synthon during the construction of the oxadiazole ring itself. The most common synthetic route to 1,2,4-oxadiazoles involves the condensation and subsequent cyclization of an amidoxime (B1450833) with an acylating agent. chim.itresearchgate.net To obtain the 3-(bromomethyl) substituent, a two-carbon building block containing bromine is required.

One such strategy involves the reaction of an amidoxime (e.g., acetamidoxime) with a derivative of bromoacetic acid, such as bromoacetyl chloride or bromoacetyl bromide. wiley-vch.denih.gov In this approach, the amidoxime is first acylated by the bromoacetyl halide to form an O-(bromoacetyl)amidoxime intermediate. This intermediate is then subjected to cyclodehydration, often promoted by heat or a dehydrating agent, to yield the this compound product. The choice of amidoxime determines the substituent at the 5-position of the resulting heterocycle.

Indirect Synthetic Routes via Precursor Derivatization

Indirect routes involve the synthesis of a substituted 1,2,4-oxadiazole followed by chemical modification of the substituent at the 3-position to generate the desired bromomethyl group.

This strategy relies on the chemical transformation of a functional group already present at the 3-position of the oxadiazole ring. For instance, a 1,2,4-oxadiazole-3-carboxylic acid or its corresponding ester can serve as a precursor. This precursor can be reduced to a 3-(hydroxymethyl)-1,2,4-oxadiazole using standard reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the target this compound. This subsequent bromination is a standard functional group interconversion, which can be accomplished using various reagents, such as phosphorus tribromide (PBr₃), carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃), or thionyl bromide (SOBr₂). While synthetically viable, this multi-step approach is less direct than the methods described previously.

This method is a specific application of functional group modification on a pre-formed oxadiazole ring and is one of the most practical strategies. As detailed in section 2.1.2.1, the key reaction is the halogenation of a 3-methyl-1,2,4-oxadiazole. The methyl group's protons are activated by the electron-withdrawing nature of the heterocyclic ring, facilitating their abstraction by a radical species.

The radical chain reaction is initiated by the decomposition of AIBN or another initiator, which then abstracts a hydrogen atom from the methyl group to form a stabilized heterocyclic radical. This radical then reacts with a halogen source, typically NBS, to form the bromomethyl product and a succinimidyl radical, which continues the chain. The conditions for this reaction must be carefully controlled to prevent side reactions, such as di-bromination or ring degradation.

Interactive Table: Reaction Conditions for Bromination of 3-Methyl-1,2,4-Oxadiazole

| Reagent | Role | Typical Conditions | Reference |

|---|---|---|---|

| 3-Methyl-1,2,4-oxadiazole | Substrate | 1 equivalent | chim.it |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.0 - 1.2 equivalents | chim.it |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Catalytic amount (0.05 - 0.1 equiv.) | chim.it |

| Carbon Tetrachloride (CCl₄) | Solvent | Reflux (approx. 77°C) | chim.it |

| Light (optional) | Initiator | UV lamp irradiation | - |

Comparative Analysis of Synthetic Pathways

The formation of the 1,2,4-oxadiazole ring is a central theme in the synthesis of its derivatives. Methodologies for creating this heterocyclic system can be broadly categorized. A prevalent approach involves the reaction of amidoximes with acylating agents. This can be a two-step process, where an O-acylamidoxime intermediate is first prepared and then cyclized, or a one-pot synthesis where the oxadiazole is formed directly. nih.govresearchgate.net Another significant strategy is the 1,3-dipolar cycloaddition, which is considered a [3+2] reaction to form the 1,2,4-oxadiazole ring. chim.it

In contrast, the amidoxime route is viewed as a [4+1] approach, where four atoms come from the amidoxime and one from an acid derivative. chim.it The choice of pathway often depends on the desired substitution pattern on the oxadiazole ring and the availability of starting materials. For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized from amidoximes and organic nitriles using a PTSA-ZnCl2 catalyst. organic-chemistry.org

The conditions for synthesizing 1,2,4-oxadiazole derivatives, including this compound, are diverse and can be tailored to optimize the reaction. For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid can be conducted under microwave irradiation and solvent-free conditions, often resulting in good to excellent yields. organic-chemistry.org

Room temperature synthesis has also been explored, offering milder reaction conditions. nih.govmdpi.com For example, the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines can be achieved using TBAF as a catalyst at room temperature. nih.govmdpi.com The use of superbase media like NaOH/DMSO allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature, although this may require longer reaction times. nih.gov

The optimization of reaction conditions also involves the choice of solvent and catalyst. Aprotic bipolar solvents, particularly DMSO, are frequently used in one-pot syntheses from amidoximes. nih.gov Catalysts play a crucial role; for instance, PTSA-ZnCl2 has been shown to be an efficient and mild catalyst for the synthesis from amidoximes and organic nitriles. organic-chemistry.org

The yield and purity of this compound and its analogs are highly dependent on the chosen synthetic route and reaction conditions. One-pot syntheses of 3,5-diarylsubstituted-1,2,4-oxadiazoles from gem-dibromomethylarenes and amidoximes have been reported to produce excellent yields of around 90%. nih.gov Similarly, a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH has also demonstrated excellent yields, though the use of a superacid may limit its applicability. nih.gov

In contrast, a "green chemistry" approach using a [3+2]-cycloaddition reaction under visible light with a photoredox catalyst resulted in moderate yields of 35–50%. nih.gov The synthesis of 3-R-5-methyl-1,2,4-oxadiazoles under microwave irradiation has been reported to yield 50-67%. researchgate.net The purification of the final product is a critical step, and techniques like column chromatography are often employed to isolate the desired compound with high purity. researchgate.net

| Synthetic Method | Starting Materials | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| One-pot synthesis | gem-dibromomethylarenes, amidoximes | Not specified | ~90% | nih.gov |

| Tandem reaction | nitroalkenes, arenes, nitriles | TfOH | ~90% | nih.gov |

| [3+2]-cycloaddition | disubstituted-2H-azirines, nitrosoarenes | Visible light, photoredox catalyst | 35–50% | nih.gov |

| Microwave-assisted synthesis | H2NCR(=NOH), CH2=C(OAc)Me | KSF, microwave irradiation | 50–67% | researchgate.net |

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods for 1,2,4-oxadiazoles. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

One such green approach is the use of microwave-assisted synthesis, which can lead to shorter reaction times and is more energy-efficient than conventional heating methods. researchgate.net Solvent-free reactions, often facilitated by grinding or milling (mechanochemistry), represent another significant advancement in green chemistry, as they eliminate the need for potentially harmful organic solvents. nih.govresearchgate.net

Photoredox catalysis using visible light is another emerging green synthetic strategy. nih.gov Although a reported synthesis of 1,2,4-oxadiazoles using this method resulted in moderate yields, it highlights a move towards more sustainable chemical transformations. nih.gov The development of one-pot syntheses also contributes to green chemistry principles by reducing the number of separate reaction and purification steps, thereby saving time, resources, and energy. organic-chemistry.orgnih.gov

Chemical Reactivity and Derivatization of 3 Bromomethyl 1,2,4 Oxadiazole

Reactivity of the Bromomethyl Moiety

The bromomethyl group attached to the 1,2,4-oxadiazole (B8745197) ring is highly susceptible to nucleophilic attack and other transformations, rendering it a versatile functional group for derivatization.

Nucleophilic Substitution Reactions (SN1, SN2)

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions. The reaction mechanism, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the electron-withdrawing 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene (B1212753) carbon, facilitating these substitution reactions.

3-(Bromomethyl)-1,2,4-oxadiazole can react with various oxygen-containing nucleophiles to form ether and ester linkages. These reactions typically proceed via an SN2 mechanism, involving the backside attack of the nucleophile on the bromomethyl carbon, leading to the displacement of the bromide ion.

In a typical reaction with an alcohol, in the presence of a base, the corresponding ether derivative is formed. Similarly, reaction with a carboxylic acid or its carboxylate salt yields the corresponding ester.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Ethanol | Sodium Ethoxide in Ethanol | 3-(Ethoxymethyl)-1,2,4-oxadiazole |

| Acetic Acid | Sodium Acetate in DMF | (1,2,4-Oxadiazol-3-yl)methyl acetate |

A diverse range of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen nucleophiles. These reactions are fundamental in the construction of molecules with potential biological activity.

Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethyl-1,2,4-oxadiazoles. The reaction with hydrazine (B178648) hydrate (B1144303) provides a straightforward route to (1,2,4-oxadiazol-3-yl)methanamine (B1632349) derivatives, which can serve as precursors for more complex structures. Furthermore, the introduction of an azide (B81097) group is achieved by reacting this compound with sodium azide, a reaction that is often a key step in the synthesis of triazole-containing compounds via subsequent click chemistry. nih.gov

Table 2: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Aniline | Potassium Carbonate in Acetone | N-((1,2,4-Oxadiazol-3-yl)methyl)aniline |

| Hydrazine Hydrate | Ethanol, reflux | 3-((Hydrazinylmethyl)-1,2,4-oxadiazole) |

| Sodium Azide | DMF | 3-(Azidomethyl)-1,2,4-oxadiazole |

The bromomethyl group of this compound is also reactive towards sulfur nucleophiles, leading to the formation of thioethers and thiocyanates. These sulfur-containing derivatives are of interest in various chemical and pharmaceutical applications.

Thiols react in the presence of a base to afford the corresponding thioether derivatives. The reaction with thiocyanate (B1210189) salts, such as potassium thiocyanate, provides a direct route to 3-((thiocyanatomethyl)-1,2,4-oxadiazole).

Table 3: Examples of Nucleophilic Substitution with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Thiophenol | Sodium Hydroxide in Ethanol | 3-((Phenylthio)methyl)-1,2,4-oxadiazole |

| Potassium Thiocyanate | Acetonitrile, reflux | 3-((Thiocyanatomethyl)-1,2,4-oxadiazole |

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway for this compound, elimination reactions, such as dehydrobromination, can potentially occur under strongly basic conditions. This would lead to the formation of a highly reactive and transient 3-(methylidene)-1,2,4-oxadiazole intermediate. However, such reactions are less commonly reported in the literature compared to substitution reactions.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage under photochemical or radical-initiating conditions. This process generates a 1,2,4-oxadiazol-3-ylmethyl radical, which can then participate in various radical-mediated transformations. For instance, radical bromination of 3-methyl-1,2,4-oxadiazole using N-bromosuccinimide (NBS) and a radical initiator like AIBN is a common method for the synthesis of this compound itself. The reverse reaction, the reduction of the C-Br bond, can also be achieved using radical chemistry.

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole nucleus possesses a low degree of aromaticity and a labile O-N bond, which are key factors governing its reactivity. chim.it The carbon atoms at positions 3 and 5 are electrophilic, while the nitrogen at position 4 is nucleophilic. chim.itchemicalbook.com This electronic arrangement dictates the ring's susceptibility to different types of reactions.

The 1,2,4-oxadiazole ring itself is generally inert to electrophilic substitution reactions due to the electron-withdrawing nature of its heteroatoms. chemicalbook.com However, when an aryl group is attached to the oxadiazole ring, its reactivity towards electrophiles is significantly modified. The oxadiazole moiety acts as a strong electron-withdrawing group, deactivating the appended aromatic ring towards electrophilic aromatic substitution (EAS).

This deactivating effect is analogous to that of a nitro or carbonyl group. Consequently, harsher reaction conditions are typically required for electrophilic substitution to occur on the appended aryl ring. According to the principles of EAS, the electron-withdrawing 1,2,4-oxadiazole ring directs incoming electrophiles primarily to the meta position of the attached aryl substituent. masterorganicchemistry.comyoutube.com For example, the nitration or halogenation of a 3-phenyl-1,2,4-oxadiazole (B2793662) would be expected to yield the 3-(3-nitrophenyl)-1,2,4-oxadiazole (B1608032) or 3-(3-halophenyl)-1,2,4-oxadiazole, respectively.

In contrast to its inertness towards electrophiles, the electron-deficient 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. chim.it The C3 and C5 positions are particularly electrophilic and serve as primary sites for nucleophiles. chemicalbook.comresearchgate.net This reactivity is enhanced by the presence of electron-withdrawing groups on the ring. chim.it

Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present at the C3 or C5 position. For instance, 3-chloro-5-aryl-1,2,4-oxadiazoles react with various nucleophiles like allylamine (B125299) to yield 3-N-allylamino-1,2,4-oxadiazoles. chim.it

A significant reaction pathway initiated by nucleophilic attack is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.it This process is common for five-membered heterocycles with electron-withdrawing substituents. Bidentate nucleophiles, such as hydrazine, can attack the electrophilic C5 position, leading to an intermediate that undergoes ring opening. Subsequent intramolecular cyclization and rearrangement result in the formation of a new heterocyclic system, such as a 1,2,4-triazole (B32235). chim.itnih.gov This reactivity has been demonstrated even in the absence of strong electron-withdrawing groups at the C5 position. nih.gov

The relatively weak and polarized O-N bond in the 1,2,4-oxadiazole ring makes it prone to cleavage under thermal or photochemical conditions, leading to various ring-opening and rearrangement reactions. chim.it These transformations are powerful methods for synthesizing other heterocyclic systems.

Thermal Rearrangements: The Boulton-Katritzky rearrangement is a well-documented thermal transformation of 1,2,4-oxadiazoles. chim.itacs.org This reaction involves an internal nucleophilic attack by an atom within a three-atom side chain on the electrophilic N2 atom of the oxadiazole ring. This attack, followed by the cleavage of the O-N bond, results in the formation of a new, often more stable, heterocycle. chim.it For example, N-(1,2,4-oxadiazol-3-yl)-β-enamino ketones can rearrange to form trifluoromethylated 2-amino imidazoles under basic conditions. chim.it

Photochemical Rearrangements: Upon UV irradiation, the 1,2,4-oxadiazole ring can undergo cleavage of the O-N bond to form a reactive open-chain intermediate. chim.it This intermediate can then cyclize in different ways depending on the reaction conditions. For example, 3-amino-1,2,4-oxadiazoles can rearrange into 1,3,4-oxadiazoles under basic conditions via a ring contraction-ring expansion (RCE) pathway. chim.it

Reductive Ring Opening: The 1,2,4-oxadiazole ring can be opened reductively. For instance, studies on the metabolism of drugs containing this moiety have shown that the ring can undergo a reductive ring-opening reaction under anaerobic conditions in the liver, mediated by non-cytochrome P450 enzymes. nih.gov

| Reaction Type | Starting Oxadiazole Derivative | Conditions | Product Heterocycle | Reference |

|---|---|---|---|---|

| Boulton-Katritzky Rearrangement | N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone | Basic | 2-Amino Imidazole | chim.it |

| Boulton-Katritzky Rearrangement | N-1,2,4-oxadiazol-3-yl-hydrazones | Thermal, Solvent-free | 1,2,4-Triazole | acs.org |

| Base-Induced Rearrangement | N-(5-R-1,2,4-oxadiazol-3-yl)-N′-phenylureas | Base | 1,2,4-Triazolin-5-one | rsc.org |

| Photochemical Rearrangement (RCE) | 3-Amino-1,2,4-oxadiazole | UV, Basic | 1,3,4-Oxadiazole (B1194373) | chim.it |

| Reductive ANRORC | 3,5-Disubstituted-1,2,4-oxadiazole | Hydrazine, DMF | 3-Amino-1,2,4-triazole | nih.gov |

Formation of Advanced Intermediates and Complex Molecular Architectures

The versatile reactivity of the bromomethyl group and the oxadiazole ring makes this compound a key building block for synthesizing advanced intermediates and complex molecules, including conjugated systems and polymers.

The 1,2,4-oxadiazole ring can be incorporated into larger conjugated systems, which are of interest for their potential applications in materials science and medicinal chemistry. The synthesis of such systems often involves building substituents onto the stable oxadiazole core.

A notable example is the synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles. These compounds have been prepared from 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles through a sequence of bromination of the double bond followed by a double dehydrobromination. nih.govnih.govresearchgate.net These acetylenic derivatives can undergo further reactions, such as regioselective hydroarylation in the presence of a superacid like triflic acid, to produce more complex E/Z-5-(2,2-diarylethenyl)-3-aryl-1,2,4-oxadiazoles. nih.govresearchgate.net

Another strategy involves creating vinyl-conjugated systems. The (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazole scaffold has been explored for designing new antiproliferative agents, demonstrating the utility of these conjugated structures in drug discovery. nih.gov

| Starting Material | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 5-(2-Arylethenyl)-3-aryl-1,2,4-oxadiazole | 1. Br2 2. NaNH2, liq. NH3 | 5-(2-Arylethynyl)-3-aryl-1,2,4-oxadiazole | nih.gov, nih.gov |

| 5-(2-Arylethynyl)-3-aryl-1,2,4-oxadiazole | Arene, Triflic Acid (TfOH) | E/Z-5-(2,2-Diarylethenyl)-3-aryl-1,2,4-oxadiazole | nih.gov, researchgate.net |

| Amidoxime (B1450833) and Cinnamic Acid Derivatives | Cyclization Conditions | (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazole | nih.gov |

The exceptional thermal, electrical, and optical properties of heterocyclic rings have led to their incorporation into polymers for advanced material applications. researchgate.net The 1,2,4-oxadiazole moiety, in particular, has been explored as an electron-acceptor unit in polymers for organic solar cells. researchgate.net

Researchers have synthesized novel polymers containing the 1,2,4-oxadiazole ring within the main polymer chain. These polymers exhibit high thermal stability, with degradation temperatures exceeding 335 °C. researchgate.net The optical and electrochemical properties, such as the band gap and energy levels, can be tuned by altering the comonomers, making them suitable for use as donor materials in bulk heterojunction (BHJ) solar cells. researchgate.net When blended with an electron acceptor like PC71BM, one such polymer demonstrated a power conversion efficiency of 1.33%, highlighting the potential of 1,2,4-oxadiazole-based polymers in organic electronics. researchgate.net

While much of the research on heterocyclic polymers has focused on the 1,3,4-oxadiazole isomer, the successful synthesis and application of 1,2,4-oxadiazole-containing polymers underscore the versatility of this heterocycle in materials science. researchgate.netresearchgate.net

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of 3-(Bromomethyl)-1,2,4-oxadiazole, two primary signals are expected. The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet, typically in the range of δ 4.5-5.0 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom and the oxadiazole ring. For comparison, the bromomethyl protons in the isomeric 2-(bromomethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole have been reported at δ 4.59 ppm. nih.gov The second signal corresponds to the single proton on the oxadiazole ring (C5-H). This proton is expected to appear as a singlet further downfield, likely in the δ 8.5-9.5 ppm region, due to the aromatic and electron-withdrawing nature of the heterocyclic ring. In a related compound, 3-phenyl-1,2,4-oxadiazole (B2793662), the C5-proton resonates at δ 8.70 ppm. scispace.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Br | 4.5 - 5.0 | Singlet |

| C5-H | 8.5 - 9.5 | Singlet |

Note: These are predicted values based on analogous structures.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in this compound. The carbon of the bromomethyl group (-CH₂Br) would likely appear in the range of δ 25-35 ppm. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected at much lower fields. Based on data from other 1,2,4-oxadiazoles, the C3 carbon (attached to the bromomethyl group) and the C5 carbon can be expected in the region of δ 165-185 ppm. For instance, in a series of 3-aryl-5-methyl-1,2,4-oxadiazoles, the C3 and C5 carbons resonate around δ 168 ppm and δ 175 ppm, respectively. scispace.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂Br | 25 - 35 |

| C3 | 165 - 175 |

| C5 | 175 - 185 |

Note: These are predicted values based on analogous structures.

While one-dimensional NMR provides fundamental information, 2D NMR techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would not be expected to show any cross-peaks for this compound, as there are no vicinal protons to establish H-H coupling.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. It would show a cross-peak between the -CH₂Br protons (δ ~4.5-5.0 ppm) and the -CH₂Br carbon (δ ~25-35 ppm), as well as a cross-peak between the C5-H proton (δ ~8.5-9.5 ppm) and the C5 carbon (δ ~175-185 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations. Key correlations would be expected between the -CH₂Br protons and the C3 carbon of the oxadiazole ring, and between the C5-H proton and the C3 carbon. These correlations would be definitive in confirming the attachment of the bromomethyl group at the C3 position.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display several key absorption bands. The characteristic stretches for the 1,2,4-oxadiazole ring typically include C=N stretching vibrations around 1570-1610 cm⁻¹ and C-O-C stretching within the ring at approximately 1000-1200 cm⁻¹. nih.gov The C-H stretch of the C5-H group on the ring would likely appear around 3100-3150 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected in the lower frequency region, typically between 600-700 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (C5-H) | 3100 - 3150 |

| C=N Stretch (Oxadiazole Ring) | 1570 - 1610 |

| C-O-C Stretch (Oxadiazole Ring) | 1000 - 1200 |

| C-Br Stretch | 600 - 700 |

Note: These are predicted values based on general IR correlation tables and data from related oxadiazole compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₃H₃BrN₂O), the molecular ion peak [M]⁺ would be expected at m/z 162 and 164, with approximately equal intensity, which is characteristic of compounds containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

The fragmentation of 1,2,4-oxadiazoles under electron impact conditions often involves cleavage of the heterocyclic ring. nih.gov Key fragmentation pathways could include the loss of the bromine atom to give a fragment at m/z 83, or cleavage of the ring to produce characteristic ions. For example, cleavage at the 1-5 and 3-4 bonds is a common fragmentation process for the 1,2,4-oxadiazole ring. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). For this compound, HRMS would be used to confirm its elemental composition. The calculated exact masses for the molecular ions would be:

C₃H₃⁷⁹BrN₂O: 161.9429 Da

C₃H₃⁸¹BrN₂O: 163.9409 Da

Observing these exact masses in an HRMS analysis would provide definitive confirmation of the molecular formula C₃H₃BrN₂O.

Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the solid-state structure of this compound. Consequently, detailed research findings, including unit cell dimensions, space group, and atomic coordinates for this particular compound, are not publicly available at this time.

While crystallographic data exists for derivatives of the 1,2,4-oxadiazole ring and other related heterocyclic compounds, this information is not directly applicable to the specific molecular structure of this compound. The precise arrangement of molecules in the crystalline solid, governed by intermolecular interactions, is unique to each compound. Therefore, without experimental X-ray diffraction analysis of a suitable single crystal of this compound, its solid-state structure remains undetermined.

Table 1: Crystallographic Data for this compound

This table is a template illustrating the type of data obtained from X-ray crystallographic analysis. No experimental data is currently available for the specified compound.

| Parameter | Value |

|---|---|

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

| Calculated Density (g/cm³) | Data Not Available |

Should crystallographic studies of this compound be published in the future, this section would be updated to include the specific experimental findings and a detailed discussion of its solid-state structure.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For a molecule like 3-(bromomethyl)-1,2,4-oxadiazole, these calculations can predict a range of properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the heterocyclic 1,2,4-oxadiazole (B8745197) ring and the attached bromomethyl group. The 1,2,4-oxadiazole ring is an electron-deficient system due to the presence of two nitrogen atoms and an oxygen atom.

Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity.

HOMO: For 1,2,4-oxadiazole derivatives, the HOMO is typically located on the more electron-rich parts of the molecule. In the case of this compound, this would likely involve the lone pairs of the oxygen and nitrogen atoms of the oxadiazole ring.

LUMO: The LUMO is generally distributed over the electron-deficient regions. The C=N bonds of the oxadiazole ring are expected to be the primary location of the LUMO, making them susceptible to nucleophilic attack. The presence of the bromine atom, an electron-withdrawing group, would further lower the energy of the LUMO, potentially increasing the molecule's reactivity towards nucleophiles.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Energetics of Reaction Pathways and Transition States

Quantum chemical calculations can be employed to model reaction pathways and determine the energetics of various chemical transformations involving this compound. A key reaction for this compound is nucleophilic substitution at the bromomethyl group.

Computational studies can map the potential energy surface for the reaction of this compound with a nucleophile. This would involve calculating the energies of the reactants, the transition state, and the products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction rate. For instance, the reaction with an amine to form an aminomethyl derivative could be modeled to understand its feasibility and kinetics.

Studies on related energetic materials containing the 1,2,4-oxadiazole ring have utilized computational methods to investigate decomposition pathways and predict thermal stability. nih.gov

Conformational Analysis and Isomer Stability

Conformational analysis of this compound would focus on the rotation around the C-C bond connecting the bromomethyl group to the oxadiazole ring. While the oxadiazole ring itself is rigid, the bromomethyl group can rotate. Quantum chemical calculations can determine the potential energy as a function of the dihedral angle, identifying the most stable conformer(s).

Isomer stability can also be assessed. For example, the relative stabilities of different positional isomers of bromomethyl-1,2,4-oxadiazole could be calculated to understand why the 3-substituted isomer might be preferentially formed in a synthesis. Computational studies have been used to compare the stability and properties of isomers of oxadiazole-based energetic materials. osti.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment.

Interaction Dynamics with Solvents and Other Molecules

Furthermore, MD simulations can model the interactions between multiple molecules of this compound, which is relevant for understanding its condensed-phase properties.

Binding Mode Predictions for Ligand-Receptor Interactions

The 1,2,4-oxadiazole scaffold is recognized as a significant motif in medicinal chemistry, often acting as a bioisostere for amide or ester groups. nih.govnih.gov MD simulations are a key tool in drug discovery for predicting how a ligand, such as a derivative of this compound, might bind to a biological target like an enzyme or a receptor.

These simulations, often performed in conjunction with molecular docking, can predict the binding pose and affinity of a ligand within the active site of a protein. The simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on other 1,2,4-oxadiazole derivatives have used MD simulations to validate docking results and to understand the stability of the ligand-protein complex over time. nih.gov While no specific studies on this compound in this context are available, its structural features suggest it could be investigated as a potential inhibitor for various enzymes where the bromomethyl group could act as a reactive handle for covalent modification.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in establishing a correlation between the chemical structure of a compound and its biological activity or chemical reactivity. These models are instrumental in rational drug design and in predicting the properties of yet-to-be-synthesized molecules.

Correlation of Electronic and Steric Parameters with Reactivity

The reactivity of this compound is primarily governed by the interplay of electronic and steric factors. The 1,2,4-oxadiazole ring itself is an electron-withdrawing moiety due to the presence of two electronegative nitrogen atoms and an oxygen atom. This electronic feature influences the reactivity of the substituents attached to it.

The bromomethyl group at the 3-position is a key site for chemical transformations, particularly nucleophilic substitution reactions where the bromine atom is displaced. The reactivity of this group is significantly influenced by the electronic nature of the 1,2,4-oxadiazole ring. The electron-withdrawing character of the ring can stabilize the transition state of nucleophilic attack, thereby enhancing the reactivity of the bromomethyl group.

QSAR studies on related heterocyclic systems often employ various electronic and steric descriptors to model reactivity. Some of the key parameters include:

Electronic Descriptors: Hammett constants (σ), dipole moment, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and atomic charges. For instance, in a series of related compounds, a positive correlation between the electrophilicity index and reactivity towards nucleophiles might be observed.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume. The size and shape of substituents on the 1,2,4-oxadiazole ring can sterically hinder the approach of a nucleophile to the bromomethyl group, thus affecting the reaction rate.

Predictive Models for Chemical Transformations and Biological Effects

Predictive modeling is a powerful application of QSAR and other computational methods, enabling the forecast of chemical transformations and biological activities of novel compounds.

Predictive Models for Chemical Transformations:

Computational models can be developed to predict the outcome and rate of chemical reactions involving this compound. These models are often based on quantum chemical calculations, such as Density Functional Theory (DFT), which can elucidate reaction mechanisms and predict activation energies. For example, a predictive model could be built to assess the likelihood of nucleophilic substitution versus elimination reactions for this compound under different reaction conditions and with various nucleophiles. Such models are invaluable for optimizing synthetic routes and exploring the chemical space of accessible derivatives.

Predictive Models for Biological Effects:

A significant body of research exists on the development of predictive QSAR models for the biological activities of 1,2,4-oxadiazole derivatives. These studies have explored a wide range of therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities.

For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 1,2,4-oxadiazole analogs to understand the structural requirements for their biological activity. nih.govrsc.org These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity.

A study on 1,2,4-oxadiazole derivatives as antibacterial agents revealed the importance of a bulky para-substituent at the 3-position of the oxadiazole ring for enhanced activity. nih.gov Conversely, the model indicated that extending substitutions into sterically disfavored regions would be detrimental. nih.gov Another 3D-QSAR study on 1,2,4-oxadiazoles as Sortase A inhibitors highlighted the necessity of hydrogen bond donating moieties on one of the rings for antibacterial activity. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that has been used to predict the biological activity profiles of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds structurally related to 1,2,4-oxadiazoles. nih.gov Such predictive tools can screen virtual libraries of this compound derivatives to identify candidates with a high probability of exhibiting a desired biological effect, thereby prioritizing synthetic efforts.

The table below summarizes findings from QSAR studies on related 1,2,4-oxadiazole derivatives, which can be extrapolated to guide the design of new analogs based on this compound.

| Biological Target/Activity | Key SAR/QSAR Findings for 1,2,4-Oxadiazole Derivatives | Reference |

| Antibacterial (S. aureus) | Bulky para-substituents at the 3-position are favorable for activity. Steric substitutions are preferred at position 4 of a 5-(pyrazol-3-yl) substituent. | nih.gov |

| Sortase A Inhibitors | Hydrogen bond donating (HBD) moieties in the 'A' ring are essential for antibacterial activity. A hydrophobic substituent is essential for activity in the 'D' ring region. | nih.gov |

| Anti-Alzheimer (GSK-3β inhibitors) | 3D-QSAR models (CoMFA and CoMSIA) successfully predicted the inhibitory activities of a series of oxadiazole derivatives. | rsc.org |

| Anticancer | The presence of a benzothiazole (B30560) moiety at the 5-position and a pyridinyl group at the 3-position showed potent activity against colon cancer cell lines. | |

| COX-2 Inhibitors | A central di-substituted 1,3,4-oxadiazole or 1,2,4-triazole (B32235) core with appropriate hydrophobic tails showed potent and selective COX-2 inhibition. | nih.gov |

Advanced Applications and Research Directions of 3 Bromomethyl 1,2,4 Oxadiazole

Role as a Versatile Synthetic Intermediate

The inherent reactivity of the bromomethyl group, coupled with the stability and specific electronic properties of the 1,2,4-oxadiazole (B8745197) ring, positions 3-(bromomethyl)-1,2,4-oxadiazole as a highly versatile building block in organic synthesis.

Building Block for Complex Heterocyclic Systems

The 1,2,4-oxadiazole moiety is a recognized pharmacophore, and the presence of a reactive bromomethyl handle on this scaffold provides a direct route for the elaboration into more complex heterocyclic systems. The facile displacement of the bromide by various nucleophiles allows for the introduction of diverse functionalities and the construction of novel fused or linked heterocyclic structures. This approach is instrumental in creating libraries of compounds for screening in drug discovery and materials science.

Precursor for Pharmacologically Active Compounds

The 1,2,4-oxadiazole nucleus is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. nih.gov The use of this compound as a precursor allows for the strategic incorporation of this privileged scaffold into a wide array of molecules with potential therapeutic applications. Research has demonstrated the synthesis of various 1,2,4-oxadiazole derivatives with activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govdntb.gov.ua For instance, derivatives have been explored as farnesoid X receptor (FXR) antagonists and pregnane (B1235032) X receptor (PXR) agonists, highlighting the potential of this scaffold in modulating nuclear receptor activity. nih.gov

Reagent in Material Science Applications

The 1,2,4-oxadiazole ring is known for its thermal and chemical stability, as well as its electron-accepting properties. researchgate.net These characteristics make 1,2,4-oxadiazole-containing compounds promising candidates for various material science applications, including organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.netrsc.org The reactive nature of this compound facilitates its incorporation into larger polymeric or molecular structures designed for specific material properties. The ability to functionalize the oxadiazole core via the bromomethyl group allows for the fine-tuning of electronic and photophysical properties of the resulting materials. nih.govresearchgate.net

Investigation in Biological and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a recurring motif in medicinal chemistry due to its favorable pharmacological properties. The use of this compound as a starting material has significantly contributed to the exploration of this chemical space.

Design and Synthesis of Novel Pharmacophores

A key strategy in drug design is the creation of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The 1,2,4-oxadiazole ring itself is considered a privileged scaffold. nih.govnih.gov By utilizing this compound, medicinal chemists can readily synthesize a diverse range of derivatives where the oxadiazole core is appended with various substituents via the methylene (B1212753) bridge. This allows for a systematic exploration of the structure-activity relationship (SAR), leading to the identification of new and potent pharmacophores.

Exploration in Drug Discovery and Development

The 1,2,4-oxadiazole heterocycle has been extensively investigated in drug discovery, leading to a multitude of compounds with a wide spectrum of biological activities. dntb.gov.ua These include anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.govnih.gov The ability of the 1,2,4-oxadiazole ring to act as a bioisosteric replacement for esters and amides has been a key factor in its utility, addressing potential metabolic liabilities. nih.gov Research has shown that derivatives of 1,2,4-oxadiazole can act as potent inhibitors of various enzymes and modulators of receptors, making them attractive candidates for further development. nih.govnih.gov

Table 1: Investigated Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | nih.govmdpi.com |

| Anti-inflammatory | Inflammation | nih.gov |

| Antimicrobial | Infectious Diseases | nih.gov |

| Farnesoid X Receptor (FXR) Antagonism | Metabolic Diseases | nih.gov |

| Pregnane X Receptor (PXR) Agonism | Metabolic Diseases | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

2

The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure that has garnered significant interest in medicinal chemistry and drug discovery. nih.govmdpi.com This scaffold is a key component in a variety of biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and nematicidal properties. nih.govnih.govnih.gov While extensive research exists for the broader class of 1,2,4-oxadiazole derivatives, specific studies focusing exclusively on this compound are more limited. However, the investigation of structurally related compounds, particularly those featuring haloalkyl substitutions, provides valuable insights into the potential applications of this specific molecule. The presence of the bromomethyl group, a reactive haloalkyl moiety, is often explored in medicinal chemistry to enhance biological activity. nih.govmdpi.com

3 Anti-inflammatory Agents

The 1,2,4-oxadiazole heterocycle is found in compounds exhibiting anti-inflammatory activity. mdpi.comnih.gov Many diarylheterocyclic compounds, including those with a 1,2,4-oxadiazole core, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govmdpi.com The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with improved safety profiles. mdpi.com

Research on related 1,3,4-oxadiazole (B1194373) derivatives has shown that replacing the carboxylic acid group of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with this heterocyclic ring can lead to retained or even increased anti-inflammatory activity, potentially with fewer gastrointestinal side effects. mdpi.com Studies on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives demonstrated potent COX-2 inhibitory activity, outperforming or matching the reference drug celecoxib (B62257) in some cases. nih.govnih.gov These findings highlight the potential of the oxadiazole scaffold in designing new anti-inflammatory agents. mdpi.comnih.gov

4 Nematicidal Agents

One of the most directly relevant areas of research for haloalkyl-substituted 1,2,4-oxadiazoles is in the development of nematicides for agriculture. nih.govmdpi.com Plant-parasitic nematodes are a major threat to crops, causing significant economic losses. nih.gov Tioxazafen (B1208442), a commercial nematicide, notably contains a 1,2,4-oxadiazole ring. nih.govmdpi.com

In an effort to develop new nematicides, scientists have synthesized derivatives of 1,2,4-oxadiazole with a haloalkyl group, such as a chloromethyl or bromomethyl group, at the 5-position of the ring. nih.govmdpi.com Bioassays revealed that these modifications enhanced the nematicidal activity of the compounds. mdpi.com Specifically, one derivative, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099), demonstrated excellent activity against the nematode Bursaphelenchus xylophilus, with an LC₅₀ value significantly lower than that of commercial nematicides like avermectin (B7782182) and tioxazafen. nih.govmdpi.com This research strongly supports the role of the haloalkyl group in boosting the desired biological activity, suggesting that this compound could be a promising candidate for nematicidal applications. nih.govmdpi.com

Table 2: Nematicidal Activity of a Haloalkyl-Substituted 1,2,4-Oxadiazole Derivative This table highlights the efficacy of a related haloalkyl compound, suggesting the potential of the bromomethyl group.

| Compound | Target Nematode | LC₅₀ Value (μg/mL) | Comparison | Reference |

|---|---|---|---|---|

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.4 | Superior to avermectin (335.5), tioxazafen (>300), and fosthiazate (B52061) (436.9) | nih.gov |

5 Antifungal and Antiviral Activities

The 1,2,4-oxadiazole scaffold has been investigated for both antifungal and antiviral applications. nih.govmdpi.com Various derivatives have shown inhibitory activity against plant pathogenic fungi. mdpi.comnih.gov For example, a series of 1,2,4-oxadiazole derivatives were designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. Some of these compounds showed significant antifungal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. mdpi.com

In the realm of antiviral research, 1,2,4-oxadiazoles have also been explored, although some studies on related isomers like 1,3,4-oxadiazoles did not yield significant activity against certain DNA viruses like human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.govnih.gov However, the broad range of biological activities reported for this class of heterocycles suggests that further screening and structural modification could lead to potent antifungal and antiviral agents. nih.govmdpi.com

3 Mechanism of Action Studies

Understanding the mechanism of action is crucial for the development of targeted and effective therapeutic agents. For 1,2,4-oxadiazole derivatives, research has begun to elucidate their interactions with various biological targets.

1 Enzyme and Receptor Interactions

The biological effects of 1,2,4-oxadiazole derivatives are mediated through their interaction with a variety of enzymes and receptors.

Acetylcholine (B1216132) Receptor: In the context of nematicidal activity, studies on 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole indicate that its mechanism of action involves the acetylcholine receptor in nematodes. nih.govmdpi.com This interaction disrupts the normal function of the nematode's nervous system, leading to death. nih.gov

Cyclooxygenase (COX) Enzymes: For their anti-inflammatory effects, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes. nih.gov The aim is often to achieve selective inhibition of COX-2, which is responsible for inflammation, while sparing COX-1 to reduce side effects. mdpi.com

Other Receptors and Enzymes: The versatility of the 1,2,4-oxadiazole scaffold is evident in the wide range of other targets identified for its derivatives. These include farnesoid X receptor (FXR) and pregnane X receptor (PXR), which are involved in metabolic regulation. nih.gov In cancer research, potential targets include STAT3, a key signaling protein, and enzymes like histone deacetylase (HDAC). nih.govnih.gov Furthermore, certain derivatives have been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4) for potential antipsychotic applications, while others act as inhibitors of butyrylcholinesterase (BuChE), a target in Alzheimer's disease research. nih.govnih.gov

Cellular Pathway Modulation

The 1,2,4-oxadiazole scaffold is a versatile core for the development of molecules that can modulate various cellular pathways, playing a crucial role in the progression of diseases like cancer. nih.govresearchgate.net Derivatives of 1,2,4-oxadiazole have been investigated for their ability to interfere with key signaling cascades involved in cell proliferation, survival, and apoptosis. mdpi.com

Research into the broader class of 1,2,4-oxadiazoles has revealed their potential as apoptosis inducers through the activation of caspases, which are key executioners of programmed cell death. mdpi.com For instance, certain 3,5-diaryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis via the activation of caspase-3. mdpi.com While specific studies on the direct modulation of cellular pathways by this compound are not extensively detailed in the available literature, the inherent reactivity of the bromomethyl group suggests a potential for this compound to act as a covalent modulator. This reactive handle could enable the irreversible binding to nucleophilic residues within key proteins of cellular pathways, leading to their sustained activation or inhibition.

Molecular Target Identification

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. For the 1,2,4-oxadiazole class of compounds, a variety of molecular targets have been identified, particularly in the context of anticancer drug discovery. nih.govnih.gov These targets include enzymes, receptors, and structural proteins that are pivotal for cancer cell survival and proliferation.

Some 1,2,4-oxadiazole derivatives have been found to target and inhibit enzymes such as human DNA topoisomerase IIα, a key enzyme in DNA replication and chromosome organization. nih.gov Others have shown inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression. mdpi.com Furthermore, molecular docking studies have suggested that the 1,2,4-oxadiazole ring can interact with the active sites of enzymes like caspase-3, with the potential for hydrogen bonding between the oxadiazole nitrogen and oxygen atoms and amino acid residues of the protein. mdpi.com

While the specific molecular targets of this compound have not been definitively identified in the reviewed literature, the presence of the electrophilic bromomethyl group strongly suggests that its targets would likely be proteins with accessible nucleophilic amino acid residues such as cysteine, histidine, or lysine. The covalent bond formed between the compound and its target would allow for potent and prolonged inhibition, making it a valuable tool for chemical biology to probe protein function and for the development of targeted covalent inhibitors.

Potential in Agrochemical Research

The 1,2,4-oxadiazole heterocycle is a recognized pharmacophore in the design of modern agrochemicals, exhibiting a wide spectrum of activities including herbicidal, insecticidal, and fungicidal properties. mdpi.comresearchgate.net The introduction of a halomethyl group, such as a bromomethyl group, onto this scaffold can significantly enhance its biological activity and spectrum.

Development of Herbicides and Insecticides

Research has demonstrated that the incorporation of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring leads to a significant enhancement in the compound's nematicidal activity. nih.gov This finding suggests a strong potential for the development of this compound and its analogs as potent agents for controlling plant-parasitic nematodes, which pose a serious threat to agriculture. nih.govbwise.kr

A study on 1,2,4-oxadiazole derivatives revealed that compounds bearing a haloalkyl group at the 5-position exhibited remarkable nematicidal activity against a range of nematodes including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. nih.gov Notably, a compound with a chloromethyl group, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, showed excellent nematicidal activity against B. xylophilus, surpassing that of several commercial nematicides. nih.gov The study's structure-activity relationship analysis underscored the importance of the chloromethyl or bromomethyl substituent for high efficacy. nih.gov

The likely molecular target for these nematicidal 1,2,4-oxadiazole derivatives is the acetylcholine receptor. nih.govbwise.kr Transcriptome and enzyme activity analyses have indicated that these compounds affect this receptor in nematodes, leading to their paralysis and death. nih.gov This specific mode of action provides a clear direction for the design of new and effective insecticides and nematicides based on the this compound scaffold.

Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Substituent at 5-position | Target Nematode | LC50 (μg/mL) | Reference |

|---|---|---|---|---|

| A1 | -CH2Cl | B. xylophilus | 2.4 | nih.gov |

| A11 | -CH2Br | B. xylophilus | 7.0 | nih.gov |

| A2 | -CH2Cl | B. xylophilus | 2.8 | nih.gov |

| A3 | -CH2Cl | B. xylophilus | 3.3 | nih.gov |

Plant Protection Agents

Beyond their potential as specific herbicides and insecticides, 1,2,4-oxadiazole derivatives, including those with a bromomethyl group, have broader applications as general plant protection agents. researcher.liferesearchgate.net The 1,3,4-oxadiazole isomers have also been widely studied and commercialized for agricultural use, highlighting the versatility of the oxadiazole core in crop protection. researcher.liferesearchgate.net Compounds based on the 1,3,4-oxadiazole ring have been successfully developed as insecticides, such as metoxadiazone, and herbicides, like oxadiazone. researchgate.net

The development of new plant protection agents is crucial for ensuring food security, and the 1,2,4-oxadiazole scaffold provides a promising starting point for the discovery of novel active ingredients. researchgate.net The reactive nature of the bromomethyl group in this compound could be harnessed to design covalent inhibitors of essential enzymes in plant pathogens, offering a durable and effective mode of action. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the potential of this compound in protecting crops from a variety of pests and diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)-1,2,4-oxadiazole derivatives?

The synthesis of this compound derivatives typically involves cyclization reactions. A common method includes refluxing amidoximes with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography . For bromomethyl-substituted derivatives, halogenation of pre-synthesized oxadiazoles using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromomethyl group regioselectively. Reaction conditions (solvent polarity, temperature, and catalyst) must be optimized to avoid side reactions such as over-halogenation or ring-opening .

Q. How can spectroscopic techniques characterize this compound derivatives?

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) exhibits distinct proton signals at δ 4.3–4.8 ppm (split into a singlet or doublet depending on substituents). Adjacent oxadiazole ring protons (e.g., C-5 substituents) resonate at δ 7.5–8.5 ppm in aromatic systems .

- IR Spectroscopy : The oxadiazole ring shows characteristic C=N stretching at 1600–1650 cm⁻¹ and C-O-C stretching at 1200–1250 cm⁻¹. Bromomethyl groups display C-Br stretches near 550–650 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, with isotopic peaks (²⁷Br and ⁸¹Br) aiding in bromine identification .

Q. What safety protocols are critical when handling this compound?

- Eye/Skin Exposure : Immediately flush eyes with water for 15 minutes and wash skin with soap/water. Use PPE (gloves, goggles) due to potential irritation .

- Toxicity : Limited toxicological data exist, but brominated compounds may release HBr under decomposition. Work in a fume hood and monitor for respiratory irritation .

- Storage : Store in amber vials at 2–8°C to prevent light-induced degradation or bromine loss .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Wavefunction Analysis : Tools like Multiwfn calculate electron localization functions (ELF) and electrostatic potentials (ESP) to identify nucleophilic/electrophilic sites. For example, the bromomethyl group’s electron-withdrawing effect polarizes the oxadiazole ring, enhancing reactivity at C-5 .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to study substituent effects on ring strain or HOMO-LUMO gaps. Solvent effects (e.g., ethanol vs. DMSO) can be modeled using the SMD continuum model to predict solubility and reaction pathways .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Structure-Activity Relationships (SAR) : Compare substituent effects systematically. For example, this compound derivatives with electron-donating groups (e.g., -OCH₃) at C-5 show enhanced antioxidant activity (ABTS⁺ scavenging), while bromomethyl groups improve membrane permeability but may reduce solubility .

- Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, concentrations). Discrepancies in anti-inflammatory IC₅₀ values often arise from variations in LPS-induced TNF-α assay protocols .

Q. How does this compound interact with metal ions in coordination chemistry?

- Ligand Design : The oxadiazole ring’s N-atoms coordinate with transition metals (e.g., Ni(II), Cu(II)) to form stable complexes. Bromomethyl groups can act as flexible anchors for secondary functionalization. For example, Cu(II) complexes of 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole exhibit enhanced catalytic activity in oxidation reactions due to ligand-to-metal charge transfer (LMCT) .

- X-ray Crystallography : Single-crystal studies reveal distorted octahedral geometries in metal complexes, with bond lengths (e.g., Cu-N ≈ 1.95 Å) confirming strong coordination .

Methodological Considerations

| Parameter | Synthesis | Characterization | Application |

|---|---|---|---|

| Key Variables | Solvent polarity, reaction time | NMR/IR peak assignments | Substituent electronic effects |

| Common Pitfalls | Over-halogenation | Misinterpretation of split peaks | Solvent interference in bioassays |

| Optimization Tips | Use radical scavengers | Deuterated solvents for NMR | Pre-screen solubility in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.